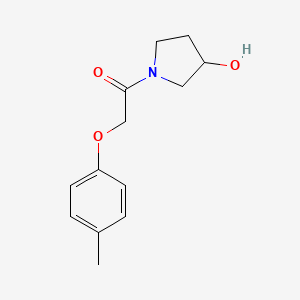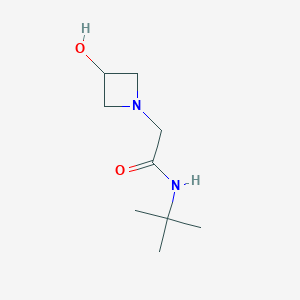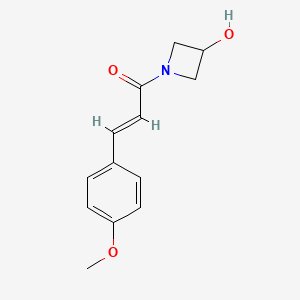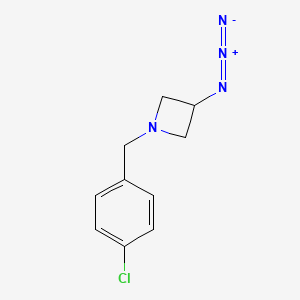
3-Azido-1-(4-chlorobenzyl)azetidine
描述
3-Azido-1-(4-chlorobenzyl)azetidine is a synthetic organic compound characterized by its azido group and chlorobenzyl moiety attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-chlorobenzyl)azetidine typically involves the following steps:
Azetidine Synthesis: The azetidine ring is constructed using methods such as cyclization reactions starting from linear precursors.
Chlorobenzyl Introduction: The chlorobenzyl group is introduced through a substitution reaction, where a suitable halogenated benzyl compound reacts with the azetidine ring.
Azido Group Addition: The azido group is introduced using azidation reactions, often involving reagents like sodium azide (NaN₃).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques to enhance yield and purity.
化学反应分析
Types of Reactions: 3-Azido-1-(4-chlorobenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or nitrous acid (HNO₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution Reactions: Nucleophiles like alkyl halides or amines, often under basic conditions.
Major Products Formed:
Oxidation Products: Nitroso- or nitro-derivatives of the azetidine ring.
Reduction Products: Amino derivatives of the azetidine ring.
Substitution Products: Various substituted azetidines depending on the nucleophile used.
科学研究应用
3-Azido-1-(4-chlorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 3-Azido-1-(4-chlorobenzyl)azetidine exerts its effects depends on its specific application. For example, in bioconjugation, the azido group can react with alkyne-functionalized molecules via click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Molecular Targets and Pathways Involved:
Click Chemistry: The azido group reacts with alkynes to form triazoles, which can be used to modify proteins, nucleic acids, and other biomolecules.
Bioconjugation: The compound can be used to attach fluorescent labels, drugs, or other functional groups to biomolecules.
相似化合物的比较
3-Azido-1-(4-chlorobenzyl)azetidine is unique due to its combination of azido and chlorobenzyl groups on an azetidine ring. Similar compounds include:
1-Azido-4-chlorobenzene: Lacks the azetidine ring but contains the azido and chlorobenzyl groups.
3-Azido-1-(4-bromobenzyl)azetidine: Similar structure but with a bromobenzyl group instead of chlorobenzyl.
属性
IUPAC Name |
3-azido-1-[(4-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGZWAUQKDICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

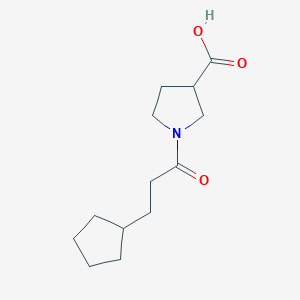

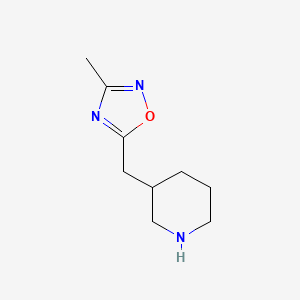
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)
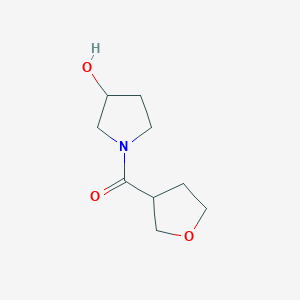
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
